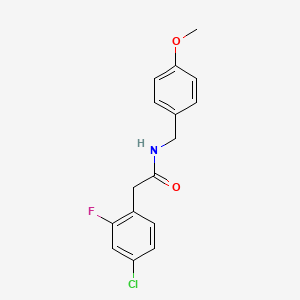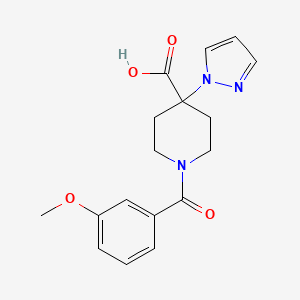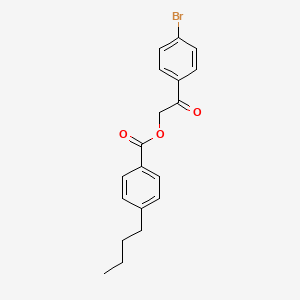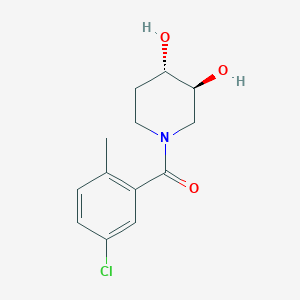
2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide, commonly known as CFM-2, is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel that is activated by heat, protons, and a variety of chemical ligands. TRPV1 is widely expressed in sensory neurons and plays a key role in pain perception, inflammation, and thermoregulation. CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other TRPV1-related disorders.
Mechanism of Action
CFM-2 acts as a competitive antagonist of 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide by binding to the channel's pore region and blocking the influx of cations. This prevents the activation of this compound by heat, protons, and chemical ligands, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. In addition, CFM-2 has been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis. CFM-2 has also been shown to have anti-oxidant and anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFM-2 is its potency and selectivity for 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide. CFM-2 has been shown to be more potent and selective than other this compound antagonists, such as capsazepine and SB-366791. However, CFM-2 has some limitations for lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for the research on CFM-2. One potential direction is the development of more potent and selective 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide antagonists based on the structure of CFM-2. Another potential direction is the investigation of the therapeutic potential of CFM-2 in other this compound-related disorders, such as itch and gastrointestinal disorders. Furthermore, the development of novel drug delivery systems for CFM-2 could enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesis Methods
CFM-2 can be synthesized using a modified version of the Ullmann coupling reaction. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxybenzyl bromide in the presence of copper powder and potassium carbonate as a base. The resulting intermediate is then reacted with acetyl chloride to form CFM-2.
Scientific Research Applications
CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide-related disorders. Several studies have demonstrated that CFM-2 can effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. CFM-2 has also been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-14-6-2-11(3-7-14)10-19-16(20)8-12-4-5-13(17)9-15(12)18/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVCMMQJSZXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)


![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![(3aR*,6aS*)-2-ethyl-5-{[(3-fluorobenzyl)amino]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5370866.png)


![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)

![7-methyl-6-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5370922.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5370930.png)